molecular formula C8H5BrCl2O2 B6326198 Methyl 4-bromo-2,6-dichlorobenzoate CAS No. 232275-53-5

Methyl 4-bromo-2,6-dichlorobenzoate

Cat. No.: B6326198
CAS No.: 232275-53-5
M. Wt: 283.93 g/mol
InChI Key: JEOFIYOVYSTDJH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,6-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,6-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,6-dichlorobenzoic acid with methanol in the presence of a catalyst. One common method involves the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is typically carried out at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,6-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 4-bromo-2,6-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2,5-dichlorobenzoate
  • Methyl 4-bromo-2,6-difluorobenzoate
  • Methyl 2-bromobenzoate

Uniqueness

Methyl 4-bromo-2,6-dichlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .

Properties

IUPAC Name

methyl 4-bromo-2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOFIYOVYSTDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-2,6-dichlorobenzoic acid methyl ester (1.00 g) was suspended in 40% aq. HBr and the mixture was cooled lto 0-5° C. After NaNO2 (376 mg) was added in small portions, the mixture was stirred for about 5 min. Copper (100 mg) was added and the mixture was warmed up to 100° C. The mixture was then stirred at 100° C. for 30 min, diluted with water and extracted with AcOEt. The extract was dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane and AcOEt 50:1) to give 4-bromo-2,6-dichlorobenzoic acid methyl ester (1.07 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
376 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Copper
Quantity
100 mg
Type
catalyst
Reaction Step Five

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